molecular formula C8H11IN2 B13043187 3-Iodo-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine

3-Iodo-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine

Cat. No.: B13043187
M. Wt: 262.09 g/mol
InChI Key: DEAHYRAFONDENL-UHFFFAOYSA-N
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Description

3-Iodo-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine is a heterocyclic compound with the molecular formula C8H11IN2 It is a derivative of pyrazolo[1,5-A]pyridine, characterized by the presence of an iodine atom at the 3-position and a methyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine can be achieved through various synthetic routes. One common method involves the 1,3-dipolar cycloaddition of a bicyclic sydnone to a propargylic acid amide, resulting in the formation of 4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine derivatives . The reaction conditions typically include the use of a suitable solvent, such as acetonitrile, and a catalyst, such as copper(I) iodide, to facilitate the cycloaddition process.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom at the 3-position can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its electronic properties and reactivity.

    Cycloaddition Reactions: The pyrazole ring can participate in cycloaddition reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride and lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyrazolo[1,5-A]pyridine derivatives, while cycloaddition reactions can produce more complex bicyclic or tricyclic compounds.

Scientific Research Applications

3-Iodo-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Iodo-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine involves its interaction with specific molecular targets. The iodine atom and the pyrazole ring play crucial roles in binding to target proteins and modulating their activity. The compound can inhibit or activate enzymes, receptors, and other proteins, thereby affecting various biological pathways and processes .

Comparison with Similar Compounds

Similar Compounds

    3-Iodo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine: Lacks the methyl group at the 6-position.

    6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine: Lacks the iodine atom at the 3-position.

    4,5,6,7-Tetrahydropyrazolo[1,5-A]pyridine: Lacks both the iodine atom and the methyl group.

Uniqueness

The presence of both the iodine atom at the 3-position and the methyl group at the 6-position makes 3-Iodo-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine unique. These substituents enhance its reactivity and binding affinity to molecular targets, making it a valuable compound in medicinal chemistry and drug discovery .

Properties

Molecular Formula

C8H11IN2

Molecular Weight

262.09 g/mol

IUPAC Name

3-iodo-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine

InChI

InChI=1S/C8H11IN2/c1-6-2-3-8-7(9)4-10-11(8)5-6/h4,6H,2-3,5H2,1H3

InChI Key

DEAHYRAFONDENL-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C=NN2C1)I

Origin of Product

United States

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